ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate
Description
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a heterocyclic enoate ester featuring a thiophene ring, a cyano group, and a hydroxyl substituent on a conjugated propenoate backbone. The (2Z) configuration denotes the spatial arrangement of substituents around the double bond, which influences its electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNAZWCHBHOWJO-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C#N)C1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives like this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its biological activity.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate involves its interaction with biological targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a hydroxyl group, cyano substituent, and thiophene ring. Below is a comparison with structurally related enoate esters:
Notable Differences
This increases solubility in polar solvents and influences crystal packing . The benzoylamino group in introduces additional steric bulk and amide-based hydrogen bonding, which may affect reactivity in nucleophilic additions.
Geometric Isomerism: The Z-configuration in the target compound places the hydroxyl and cyano groups on the same side of the double bond, creating intramolecular dipole interactions absent in the E-isomer . This can stabilize specific conformations and influence spectroscopic signatures.
Spectroscopic and Physicochemical Properties
Vibrational Spectroscopy
- IR/Raman Data: The hydroxyl group in the target compound is expected to show a broad O–H stretch near 3200–3500 cm⁻¹, distinct from the N–H stretches (~3300 cm⁻¹) in amino-substituted analogs (e.g., ). The cyano group’s C≡N stretch (~2200 cm⁻¹) is consistent across cyano-containing analogs .
Thermal Properties
- Melting Points: The hydroxyl group increases melting points compared to non-polar analogs. For example: Target compound: No explicit data, but structurally similar ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate melts at 131–133°C . Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (E-isomer): Likely lower due to reduced intermolecular H-bonding .
Biological Activity
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate, also known by its CAS number 400081-13-2, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various fields.
Chemical Structure and Properties
This compound features a thiophene ring which contributes to its unique chemical properties. The presence of the cyano and hydroxyl groups enhances its reactivity and potential for biological interactions.
Molecular Formula: CHNOS
IUPAC Name: Ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate
Synthesis Methods
The synthesis of this compound typically involves condensation reactions between thiophene derivatives and α-cyano esters. Common reagents include sodium ethoxide under reflux conditions, which facilitates the formation of the desired compound through nucleophilic attack on electrophilic centers.
Antioxidant and Anticancer Properties
Recent studies have highlighted the antioxidant and anticancer activities of this compound. In vivo experiments demonstrated that derivatives of this compound exhibit significant effects against Ehrlich ascites carcinoma (EAC) cells. The sodium salt form of the compound showed promising results, reducing tumor volume and promoting apoptosis through mechanisms involving caspase activation and modulation of osteopontin levels .
| Biological Activity | Effect |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers |
| Anticancer | Decreased EAC cell volume; induced apoptosis |
Mechanistic Insights
The biological mechanisms underlying the anticancer effects include:
- Caspase Activation: The compound enhances the expression of caspase 3, a crucial player in the apoptotic pathway.
- Osteopontin Modulation: Reduction in osteopontin levels correlates with decreased tumor progression.
- Histopathological Improvements: Treatment with the compound resulted in improved liver and kidney histology without adverse effects, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives to assess its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate | Furan ring instead of thiophene | Moderate antioxidant activity |
| Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate | Pyridine ring | Limited anticancer properties |
This compound stands out due to its pronounced biological activity attributed to the electronic properties imparted by the thiophene ring.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- In Vivo Studies: Research demonstrated that treatment with ethyl (2Z)-3-cyano derivatives led to significant reductions in tumor growth in murine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
